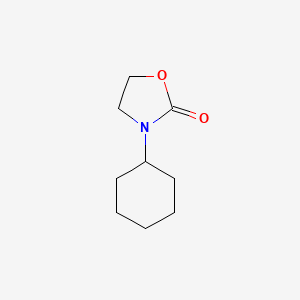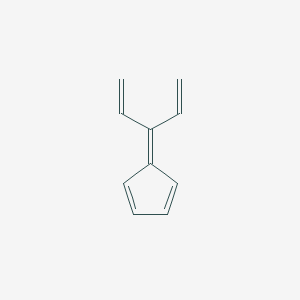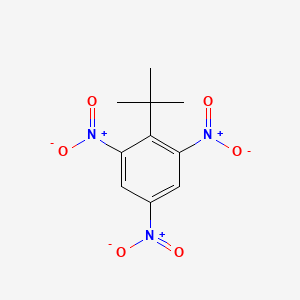
2-tert-Butyl-1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1,3,5-trinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with three nitro groups (NO₂) and one tert-butyl group (C₄H₉)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-tert-Butyl-1,3,5-trinitrobenzene can be synthesized through nitration reactions. One common method involves the nitration of 1,3,5-trichlorobenzene using a mixture of nitric acid and sulfuric acid at elevated temperatures (423 K). The resulting 1,3,5-trichloro-2,4,6-trinitrobenzene is then reacted with ammonia in a toluene medium to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups, forming 2-tert-butyl-1,3,5-triaminobenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Reduction: The major product is 2-tert-butyl-1,3,5-triaminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
2-tert-Butyl-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-tert-Butyl-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a tert-butyl group.
1,3,5-Trinitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of tert-butyl, known for its use in insensitive high explosives.
Uniqueness
2-tert-Butyl-1,3,5-trinitrobenzene is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and stability. This structural feature makes it distinct from other nitrobenzenes and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
56140-47-7 |
|---|---|
Fórmula molecular |
C10H11N3O6 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
2-tert-butyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H11N3O6/c1-10(2,3)9-7(12(16)17)4-6(11(14)15)5-8(9)13(18)19/h4-5H,1-3H3 |
Clave InChI |
YGVVDCMQPYJUJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)


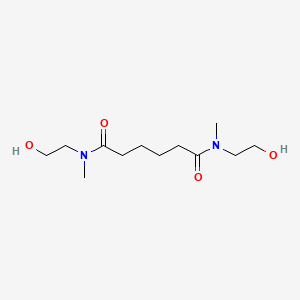
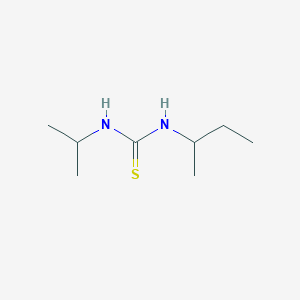
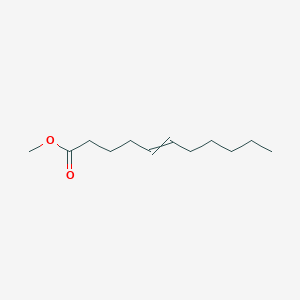
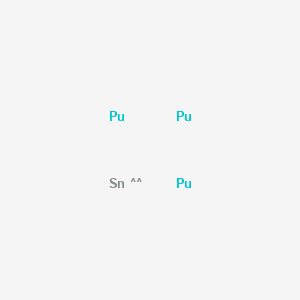
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)

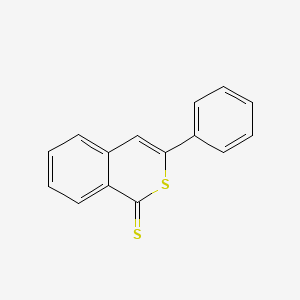
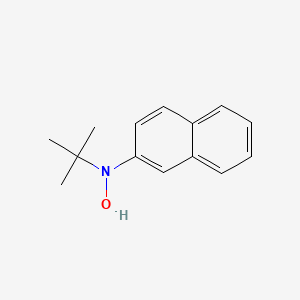
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
